1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a nitro group, and a trifluoromethylthio group
Preparation Methods
Common synthetic routes may involve electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with electrophiles to introduce the desired functional groups . Industrial production methods may utilize similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation reactions to form sulfoxides or sulfones.
Common reagents and conditions used in these reactions include nucleophiles for substitution reactions, hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets, such as enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity or function. The specific pathways involved can vary depending on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar in structure but lacks the nitro group, which can significantly alter its chemical properties and reactivity.
1-Bromo-3,5-bis(trifluoromethyl)benzene:
Properties
Molecular Formula |
C10H9BrF3NO2S |
---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-6-2-4-7-3-1-5-8(15(16)17)9(7)18-10(12,13)14/h1,3,5H,2,4,6H2 |
InChI Key |
MPALRAURRRHEIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])SC(F)(F)F)CCCBr |
Origin of Product |
United States |
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